

Spectroscopic Profile of 2-Chloro-6-methoxypyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-methoxypyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Chloro-6-methoxypyridin-3-amine** (CAS No: 34392-85-3).^[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for **2-Chloro-6-methoxypyridin-3-amine**. This data is based on the analysis of its chemical structure and comparison with similar compounds, as direct experimental spectra for this specific molecule are not widely published.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.1 - 7.3	d	~8.0	H-4
~6.5 - 6.7	d	~8.0	H-5
~4.5 - 5.5	br s	-	-NH ₂
~3.9	s	-	-OCH ₃

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the amine protons (-NH₂) can vary in chemical shift and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~155 - 160	C-6
~140 - 145	C-2
~130 - 135	C-3
~120 - 125	C-4
~105 - 110	C-5
~53 - 58	-OCH ₃

Note: The chemical shifts for the carbon atoms are influenced by the electronegativity of the substituents (Cl, OCH₃, NH₂).

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
3000 - 2850	Medium to Weak	C-H stretch (aromatic and aliphatic)
1620 - 1580	Strong	N-H bend (scissoring)
1580 - 1450	Medium to Strong	C=C and C=N ring stretching
1300 - 1200	Strong	C-O stretch (aryl ether)
1100 - 1000	Strong	C-O stretch
850 - 750	Strong	C-Cl stretch
800 - 700	Strong	C-H bend (out-of-plane)

Note: The presence of a primary amine is typically characterized by a doublet in the N-H stretching region.[\[2\]](#)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
158/160	High	[M] ⁺ , [M+2] ⁺ (due to ³⁵ Cl/ ³⁷ Cl isotope pattern)
143/145	Medium	[M-CH ₃] ⁺
129/131	Medium	[M-CHO] ⁺
115	Medium	[M-CH ₃ -CO] ⁺
94	High	[M-Cl-OCH ₃] ⁺

Note: The mass spectrum is expected to show a characteristic 3:1 ratio for the molecular ion peak and fragments containing chlorine, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Chloro-6-methoxypyridin-3-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- **¹³C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
 - Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

As **2-Chloro-6-methoxypyridin-3-amine** is a solid, one of the following methods for sample preparation can be used.^{[3][4]}

- Potassium Bromide (KBr) Pellet Method:
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
 - Compress the mixture in a die under high pressure to form a transparent or translucent pellet.[4]
 - Place the pellet in the sample holder of the IR spectrometer.
- Thin Solid Film Method:
 - Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[3]
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
 - Mount the plate in the spectrometer for analysis.[3]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

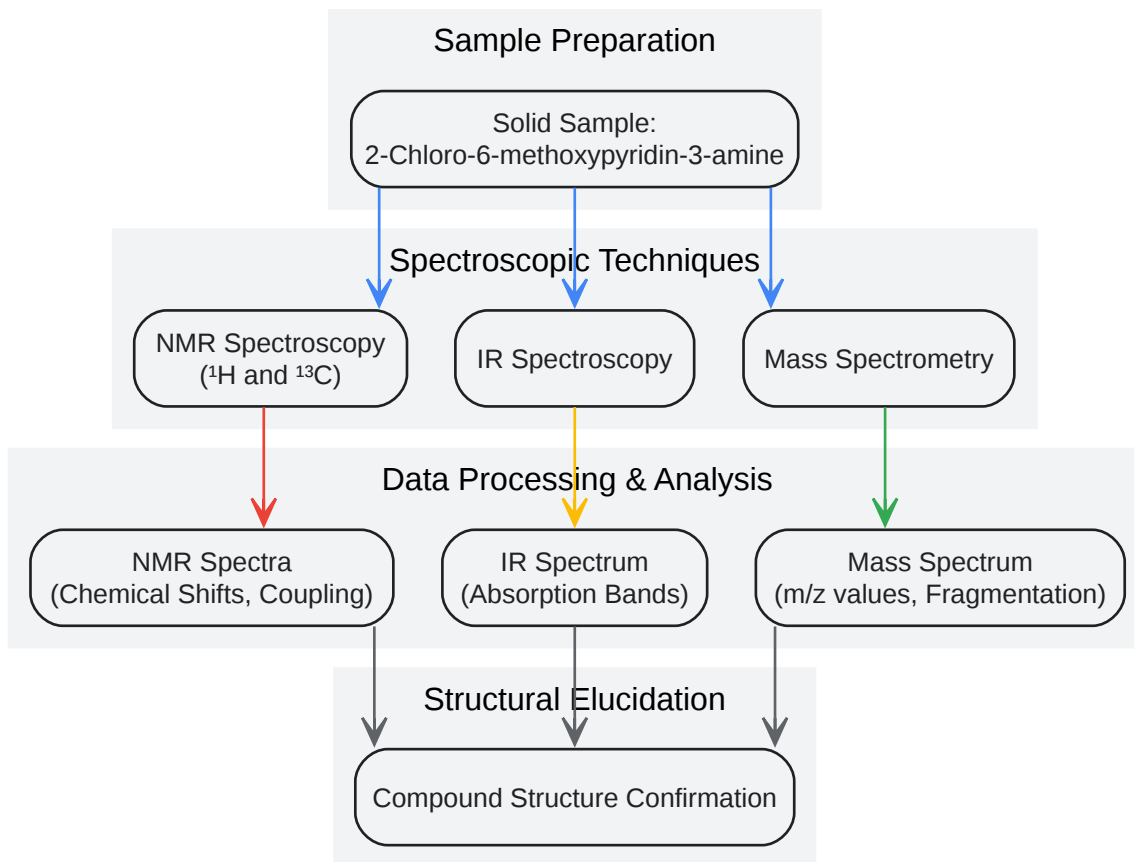
- Ionization Method: Electron Ionization (EI) is a common and suitable method for this type of small organic molecule.[5][6][7][8]

- **Sample Introduction:** The sample can be introduced directly into the ion source via a solid probe or, if coupled with a separation technique, through a gas chromatograph (GC-MS).[8] For direct insertion, a small amount of the solid is placed in a capillary tube on the probe, which is then heated to volatilize the sample into the ion source.[6]
- **Instrumentation:** A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:**
 - The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
 - The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **2-Chloro-6-methoxypyridin-3-amine**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

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